molecular formula C15H20O2 B14133107 8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)- CAS No. 103596-15-2

8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)-

Cat. No.: B14133107
CAS No.: 103596-15-2
M. Wt: 232.32 g/mol
InChI Key: MBQRYCZVORMEPE-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)-: is a chemical compound with the molecular formula C15H20O2 and a molecular weight of 232.3181 g/mol . This compound is a constituent of various Echinacea species, including Echinacea angustifolia, Echinacea pallida, and Echinacea purpurea . It is known for its unique structure, which includes a hydroxyl group, a double bond, and two triple bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkyne and aldehyde precursors.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.

    Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)- may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the double and triple bonds into single bonds, altering the compound’s structure.

    Substitution: Substitution reactions can occur at the hydroxyl group or the double bond, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alkane.

Scientific Research Applications

Chemistry: 8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)- is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential bioactive properties. It has been investigated for its antimicrobial and anti-inflammatory effects, particularly in the context of traditional medicine.

Medicine: The compound’s presence in Echinacea species has led to research into its potential therapeutic effects. It is explored for its role in boosting the immune system and its potential use in treating infections and inflammatory conditions.

Industry: In the industrial sector, 8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)- is used in the development of pharmaceuticals and nutraceuticals. Its unique properties make it a valuable ingredient in various formulations.

Mechanism of Action

The mechanism of action of 8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)- involves its interaction with molecular targets and pathways in the body. The hydroxyl group and the conjugated system of double and triple bonds allow it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory responses.

Comparison with Similar Compounds

  • 8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (E)-
  • 8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (Z)-
  • 8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9Z)-

Comparison: While these compounds share a similar core structure, the position and configuration of the double and triple bonds can significantly impact their chemical and biological properties. For example, the (E)- and (Z)- isomers may exhibit different reactivity and bioactivity due to the spatial arrangement of their atoms.

Conclusion

8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)- is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study, and ongoing research continues to uncover its potential benefits and uses.

Properties

CAS No.

103596-15-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(E)-8-hydroxypentadec-9-en-11,13-diyn-2-one

InChI

InChI=1S/C15H20O2/c1-3-4-5-6-9-12-15(17)13-10-7-8-11-14(2)16/h9,12,15,17H,7-8,10-11,13H2,1-2H3/b12-9+

InChI Key

MBQRYCZVORMEPE-FMIVXFBMSA-N

Isomeric SMILES

CC#CC#C/C=C/C(CCCCCC(=O)C)O

Canonical SMILES

CC#CC#CC=CC(CCCCCC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.